3-Bromo-2,2-bis(bromomethyl)propanol

Description

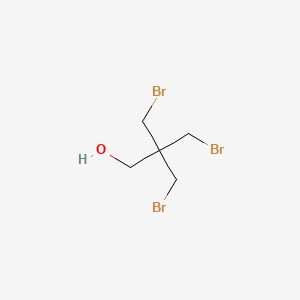

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-bis(bromomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJPOEGPNIVDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br3O | |

| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024641 | |

| Record name | 3-Bromo-2,2-bis(bromomethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992), Other Solid | |

| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

Insoluble (<1 mg/ml at 70.7 °F) (NTP, 1992) | |

| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1522-92-5, 36483-57-5 | |

| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036483575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tribromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-2,2-bis(bromomethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropan-1-ol, tribromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HZ2FQ3KUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol from Pentaerythritol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol (TBNPA), from pentaerythritol (B129877). This compound is a valuable reactive flame retardant and a versatile synthetic intermediate in the development of pharmaceuticals and complex molecular architectures.[1][2][3] This document details various synthetic methodologies, presents quantitative data in a structured format, provides detailed experimental protocols, and includes process diagrams for clarity.

Reaction Overview

The synthesis of this compound involves the substitution of three of the four hydroxyl groups of pentaerythritol with bromine atoms. This transformation is typically achieved through bromination using various reagents under controlled conditions.[4] The general reaction is as follows:

Pentaerythritol → this compound

Common brominating agents include hydrogen bromide (HBr), phosphorus tribromide (PBr₃), or a combination of bromine and a reducing agent to generate HBr in situ.[5][6][7] The choice of reagent and reaction conditions can significantly impact the yield, purity, and by-product profile.[5]

Synthetic Methodologies

Several methods for the synthesis of this compound have been reported. The primary approaches are summarized below:

-

Using Hydrogen Bromide (HBr) with a Carboxylic Acid Catalyst: This is a common method where pentaerythritol is reacted with HBr in the presence of an aliphatic carboxylic acid, such as acetic acid, which can act as both a catalyst and a solvent.[6][8] The reaction temperature is typically maintained between 85°C and 135°C.[6] While effective, this method can lead to the formation of a mixture of mono-, di-, and tri-brominated products, as well as acetate (B1210297) esters as by-products, which may necessitate a subsequent hydrolysis step.[5][6][9]

-

Using Phosphorus Tribromide (PBr₃): This method offers higher reactivity and selectivity, with all three bromine atoms of PBr₃ capable of replacing hydroxyl groups.[5] The reaction is often carried out in a non-reactive solvent like tetrachloroethylene (B127269). A stepwise addition of PBr₃ at incrementally increasing temperatures can improve the yield of the desired tribrominated product.[5]

-

In Situ Generation of Hydrogen Bromide: An alternative approach involves the in situ generation of HBr from the reaction of bromine with a reducing agent, such as sulfur powder, in an organic acid solvent like acetic acid.[7][10] This method can achieve high yields and purity following a multi-step workup procedure.[10]

Quantitative Data Summary

The following table summarizes quantitative data from a reported high-yield synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Pentaerythritol | 2.0 mol (272.3 g) | [10] |

| Bromine | 4.0 mol (639.2 g) | [10] |

| Sulfur Powder | 1.5 mol (48.1 g) | [10] |

| Acetic Acid (Solvent) | 22.67 mol (1361.5 g) | [10] |

| Reaction Conditions | ||

| Bromine Addition Temperature | < 50°C | [10] |

| Reaction Temperature | 120°C | [10] |

| Reaction Time | 6 hours | [10] |

| Workup & Purification | ||

| Alcoholysis Reagent | Methanol (B129727) (975 mL) | [10] |

| Alcoholysis Temperature | 80°C | [10] |

| Alcoholysis Time | 2 hours | [10] |

| Neutralizing Agent | 10% Sodium Carbonate Solution | [10] |

| Crystallization Solvent | n-Pentane (585 mL) | [10] |

| Results | ||

| Yield | 93% (604.2 g) | [10] |

| Purity (by GC) | 99.6% | [10] |

Experimental Protocols

Detailed methodologies for key synthesis experiments are provided below.

Safety Precaution: The synthesis should be conducted in a well-ventilated fume hood. Hydrogen bromide, phosphorus tribromide, and bromine are corrosive and toxic.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. This compound is a suspected carcinogen.

Protocol 1: Synthesis via In Situ HBr Generation (from Bromine and Sulfur)

This protocol is based on a high-yield procedure reported in the literature.[7][10]

Materials:

-

Pentaerythritol (272.3 g, 2.0 mol)

-

Sulfur powder (48.1 g, 1.5 mol)

-

Acetic acid (1361.5 g, 22.67 mol)

-

Liquid bromine (639.2 g, 4.0 mol)

-

Methanol (975 mL)

-

10% aqueous sodium carbonate solution

-

n-Pentane (585 mL)

-

Multi-neck round-bottom flask, dropping funnel, condenser, mechanical stirrer, heating mantle

Procedure:

-

Reaction Setup: In a suitable multi-neck round-bottom flask, add pentaerythritol (272.3 g), sulfur powder (48.1 g), and acetic acid (1361.5 g).

-

Reagent Addition: With stirring, add liquid bromine (639.2 g) dropwise, ensuring the internal temperature does not exceed 50°C.

-

Reaction: After the addition is complete, slowly heat the mixture to 120°C and maintain stirring for 6 hours.

-

Solvent Removal: Cool the reaction to 80°C. Recover the acetic acid and hydrobromic acid by distillation under reduced pressure.

-

Alcoholysis: Add methanol (975 mL) to the residue and heat at 80°C for 2 hours to perform alcoholysis.

-

Purification: Recover methanol and methyl acetate by distillation under reduced pressure. Cool the residue to 50°C and add 1000 mL of water.

-

Neutralization: Adjust the pH of the system to 7.0-8.0 using a 10% sodium carbonate aqueous solution while maintaining the temperature at 50°C with stirring for 30 minutes.

-

Crystallization: Cool the mixture and add n-pentane (585 mL). Stir for 30 minutes and then separate the organic phase.

-

Isolation: Cool the organic phase to 0°C to precipitate the product as white crystals. Filter the crystals, and dry them at 50°C for 6 hours to obtain this compound.

Protocol 2: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is a generalized procedure based on established methods for using PBr₃.[5]

Materials:

-

Pentaerythritol (0.2 mol)

-

Phosphorus tribromide (PBr₃)

-

Tetrachloroethylene (200 mL)

-

Methanol (1.5 mol)

-

Four-neck round-bottom flask, condenser, mechanical stirrer, heating mantle

Procedure:

-

Initial Setup: Suspend pentaerythritol (0.2 mol) in tetrachloroethylene (200 mL) in a four-necked flask.

-

First PBr₃ Addition: Heat the mixture to 100°C and slowly add the first portion of PBr₃ (0.2 mol). Allow the reaction to proceed for 5 hours.

-

Second PBr₃ Addition: Increase the temperature to 115°C and add the second portion of PBr₃. Continue the reaction for another 5 hours.

-

Third PBr₃ Addition: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.

-

Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain the intermediate product.

-

De-esterification: Add methanol (1.5 mol) to the intermediate and reflux at 70°C for 5 hours.

-

Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. Dry the filter cake to obtain the final product.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow.

Caption: Chemical synthesis pathway from pentaerythritol.

Caption: General experimental workflow for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Eco-Friendly Flame Retardant Solutions: Why Tribromoneopentyl Alcohol Stands Out - Industry news - News [rixingxincai.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. US3932541A - Process for the preparation of brominated pentaerythritols - Google Patents [patents.google.com]

- 7. CN110903163A - Preparation method of tribromoneopentyl alcohol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. US4873377A - Preparation of dibromoneopentyl glycol - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol (CAS Number: 1522-92-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3-Bromo-2,2-bis(bromomethyl)propanol, a versatile tribrominated alcohol with significant applications as a reactive flame retardant and a key intermediate in organic synthesis.

Core Properties and Data

This compound, also known as Tribromoneopentyl alcohol, is a white solid at room temperature.[1][2][3] Its high bromine content and the presence of a reactive hydroxyl group make it a valuable building block in various chemical transformations.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1522-92-5 | [2] |

| Molecular Formula | C₅H₉Br₃O | [2][5] |

| Molecular Weight | 324.84 g/mol | [2][6] |

| Appearance | White solid | [1][2][3] |

| Melting Point | 90-95 °C | [3] |

| Boiling Point | 131 °C at 2.5 mmHg | [1][3][6] |

| Density | 2.192 g/cm³ (Predicted) | [1][3] |

| Flash Point | 153.8 °C | [3] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 21.5 °C) | [1][3][6] |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol (B129727) | [1] |

| Refractive Index | 1.589 | [3] |

| PSA | 20.23 Ų | [3] |

| XLogP3 | 1.9 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimentally obtained high-resolution spectra are the gold standard, predicted data also serve as a reliable guide.[1]

| Spectrum Type | Data Availability/Prediction | Reference |

| ¹H NMR | Available | [7] |

| ¹³C NMR | Available | [8] |

| IR | Available | [9] |

| Mass Spectrometry | Predicted to show a characteristic isotopic pattern for a tribrominated compound. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of pentaerythritol. A detailed experimental protocol is provided below.

Synthesis of this compound from Pentaerythritol

This protocol describes a method for the preparation of tribromoneopentyl alcohol with high yield and purity.[10]

Materials:

-

Pentaerythritol (2.0 mol, 272.3 g)

-

Sulfur powder (1.5 mol, 48.1 g)

-

Acetic acid (22.67 mol, 1361.5 g)

-

Liquid bromine (4.0 mol, 639.2 g)

-

Methanol (975 mL)

-

10% Sodium carbonate aqueous solution

-

n-Pentane (585 mL)

-

Water (1000 mL)

Procedure:

-

To a reaction vessel, add pentaerythritol, sulfur powder, and acetic acid.

-

With stirring, add liquid bromine dropwise, ensuring the internal temperature does not exceed 50 °C.

-

After the addition is complete, slowly raise the temperature to 120 °C and continue stirring for 6 hours.

-

Cool the reaction mixture to 80 °C and recover acetic acid and hydrobromic acid by distillation under reduced pressure (-0.09 MPa).

-

To the residue, add methanol and perform alcoholysis at 80 °C for 2 hours.

-

Recover methanol and methyl acetate (B1210297) by distillation under reduced pressure.

-

Cool the residue to 50 °C and add water.

-

Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50 °C for 30 minutes.

-

Cool to 50 °C and add n-pentane. Stir for 30 minutes and then separate the organic phase.

-

Cool the organic phase to 0 °C to precipitate white crystals.

-

Filter the crystals by suction and dry at 50 °C for 6 hours to obtain tribromoneopentyl alcohol.

Expected Outcome:

This procedure is reported to yield approximately 604.2 g (93% yield) of tribromoneopentyl alcohol with a purity of 99.6% (GC).[10]

Experimental Workflow for Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-2-(bromomethyl)propan-1-ol | C4H8Br2O | CID 14606348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound(1522-92-5) 1H NMR [m.chemicalbook.com]

- 8. This compound(1522-92-5) 13C NMR spectrum [chemicalbook.com]

- 9. This compound(1522-92-5) IR Spectrum [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

The Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol: A Technical Guide

An in-depth examination of the synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of 3-Bromo-2,2-bis(bromomethyl)propanol, a pivotal intermediate in pharmaceutical and materials science.

Introduction

This compound, also known as Tribromoneopentyl alcohol (TBNPA), is a polybrominated organic compound with significant applications as a reactive flame retardant and a versatile building block in organic synthesis.[1][2][3] Its structure, featuring three primary alkyl bromide groups and a primary hydroxyl group, allows for a range of chemical transformations, making it a valuable intermediate in the development of complex molecules, including pharmaceutical agents and specialty polymers.[1][4] This technical guide provides a comprehensive overview of the primary synthesis mechanisms of TBNPA, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Core Synthesis Mechanisms

The synthesis of this compound predominantly starts from pentaerythritol (B129877), a readily available polyol.[5] The core of the synthesis involves the substitution of three of the four hydroxyl groups of pentaerythritol with bromine atoms. This transformation is typically achieved through nucleophilic substitution reactions, where the hydroxyl groups are converted into good leaving groups, which are subsequently displaced by bromide ions. The choice of brominating agent and reaction conditions significantly influences the yield, purity, and side products of the synthesis.

The most common synthetic routes employ either phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) as the brominating agent. A more recent method utilizing elemental bromine and sulfur has also been reported, offering high yields and purity.

Mechanism of Bromination

The reaction is proposed to proceed via a nucleophilic substitution (SN2) mechanism. In acidic conditions, such as with HBr, the hydroxyl group is first protonated to form a good leaving group (water). A bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. When using PBr₃, the phosphorus atom is attacked by the hydroxyl oxygen, followed by the displacement of a bromide ion, which then attacks the carbon atom.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 1522-92-5 - Chemical Supplier Unilong [unilongindustry.com]

- 3. TBNPA Pentaerythritol Tribromide FR513 China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 1522-92-5: Pentaerythritol tribromide | CymitQuimica [cymitquimica.com]

Spectroscopic Profile of 3-Bromo-2,2-bis(bromomethyl)propanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No: 1522-92-5), a tribrominated neopentyl alcohol.[1] The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a chemical intermediate or building block.[2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct insights into its molecular framework.

¹H NMR Spectral Data

The proton NMR spectrum reveals the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Singlet | 6H | -CH₂Br |

| ~3.80 | Singlet | 2H | -CH₂OH |

| ~2.0-3.0 | Broad Singlet | 1H | -OH |

Note: Data is based on typical values for similar structural motifs. The hydroxyl proton signal can be broad and its position may vary depending on concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~65-70 | -CH₂OH |

| ~45-50 | Quaternary C |

| ~35-40 | -CH₂Br |

Note: Data is based on typical values for similar structural motifs.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and alkyl halide groups.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |

| 2850-3000 | Medium | C-H stretch (alkane) |

| 1000-1200 | Strong | C-O stretch (primary alcohol) |

| 500-700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to display a characteristic isotopic pattern for a tribrominated compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Relative Intensity | Assignment |

| [M]+, [M+2]+, [M+4]+, [M+6]+ | Isotopic Cluster | Molecular Ion |

| [M-CH₂OH]+ | Fragment | Loss of hydroxymethyl group |

| [M-Br]+ | Fragment | Loss of a bromine atom |

| [M-CH₂Br]+ | Fragment | Loss of a bromomethyl group |

Note: The molecular ion peak cluster would show a characteristic 1:3:3:1 intensity ratio.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed for the sample to ensure high resolution.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing : Perform a Fourier transform on the Free Induction Decay (FID). Apply phase and baseline corrections. Reference the spectrum to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation : Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing : Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Instrument Setup : Use a mass spectrometer, typically with an Electron Ionization (EI) source.

-

Data Acquisition : Introduce the sample into the ion source. Scan a relevant mass range (e.g., m/z 50-400).[5]

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and major fragmentation patterns. Compare the isotopic cluster of the molecular ion with the theoretical pattern for a tribrominated compound.

Workflow and Data Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

In-depth Technical Guide: Thermal Decomposition of 3-Bromo-2,2-bis(bromomethyl)propanol

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant characterized by a high bromine content of approximately 73%.[1][2] Its chemical structure, featuring three bromine atoms and a primary hydroxyl group, makes it a valuable intermediate in the synthesis of high-molecular-weight flame retardants and for incorporation into polymer matrices such as polyurethanes, elastomers, and coatings.[2][3] While its efficacy as a flame retardant is attributed to its exceptional thermal, hydrolytic, and light stability, a detailed, publicly available body of research specifically characterizing its thermal decomposition profile is limited.[1][3]

This technical guide synthesizes the available information on the stability of this compound and provides a framework for its analysis, drawing parallels from related brominated compounds. Due to a lack of specific experimental data on the thermal decomposition of this compound in the public domain, this document will focus on its known decomposition in aqueous media and the general thermal degradation pathways of brominated flame retardants.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1522-92-5, 36483-57-5 |

| Molecular Formula | C₅H₉Br₃O |

| Molecular Weight | 324.84 g/mol |

| Appearance | White solid |

| Melting Point | 62-67 °C |

| Bromine Content | ~73% |

| Stability | Stable under normal conditions; noted for thermal, hydrolytic, and light stability.[1][3] |

Decomposition Profile

Decomposition in Aqueous Media

While data on the purely thermal decomposition of this compound is scarce, its decomposition in aqueous solutions has been studied. Under basic conditions (pH 7.0 to 9.5) and at temperatures ranging from 30 to 70°C, TBNPA undergoes a sequence of intramolecular substitution reactions.[4][5] This process involves the release of bromide ions at each stage, leading to the formation of several products.[4][5]

The decomposition pathway in aqueous basic solutions is as follows:

Caption: Decomposition pathway of TBNPA in aqueous basic solutions.

The kinetics of this decomposition show a pseudo-first-order rate constant that increases linearly with pH.[4] The apparent activation energy for the initial decomposition of TBNPA has been calculated to be 98 ± 2 kJ/mol.[4][5]

Postulated Thermal Decomposition

In the absence of specific experimental data for the thermal decomposition of this compound, it is postulated that at elevated temperatures, the compound will likely decompose with the release of hydrogen bromide (HBr) gas.[6] This is a common decomposition pathway for brominated flame retardants and is central to their flame-retardant mechanism, as the released HBr can interfere with the combustion cycle in the gas phase.

General studies on the pyrolysis of brominated flame retardants indicate that the decomposition products can include a variety of brominated hydrocarbons and, depending on the structure, brominated phenols.[7]

Experimental Protocols

Due to the lack of specific studies on the thermal decomposition of this compound, this section provides generalized experimental protocols for the techniques that would be appropriate for such an analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability and decomposition profile of a material.

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study thermo-oxidative decomposition.

-

Record the mass loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material.

-

Objective: To identify melting point, phase transitions, and exothermic or endothermic decomposition events.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan and place it in the DSC cell alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

-

Record the differential heat flow between the sample and the reference.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying the volatile and semi-volatile products of thermal decomposition.

-

Objective: To separate and identify the chemical compounds produced during the pyrolysis of the sample.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis tube or sample cup.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 300 °C, 600 °C, and 900 °C) in an inert atmosphere.[8]

-

The resulting pyrolysis products are swept into the GC column for separation.

-

The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

-

A generalized workflow for the thermal analysis of this compound is depicted below.

Caption: A generalized workflow for the thermal analysis.

Summary and Future Work

This compound is a flame retardant with recognized thermal stability. While its decomposition in aqueous environments is documented, there is a notable gap in the scientific literature regarding its specific thermal decomposition profile. The methodologies of TGA, DSC, and Py-GC-MS are essential for characterizing the thermal degradation of this compound. Future research should focus on applying these techniques to obtain quantitative data on its decomposition temperatures, energetic profile, and the identity of its degradation products. Such data would be invaluable for a more complete understanding of its mechanism as a flame retardant and for assessing its environmental and safety profile at elevated temperatures.

References

- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 2. CN110903163A - Preparation method of tribromoneopentyl alcohol - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. m.ciop.pl [m.ciop.pl]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol: Chemical Structure, Reactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No. 1522-92-5), a versatile tribrominated neopentyl alcohol. The document details its chemical structure, physicochemical properties, and reactivity, with a focus on its applications as a reactive flame retardant and a precursor in organic synthesis. Detailed experimental protocols for its synthesis from pentaerythritol (B129877) are provided, alongside an exploration of its characteristic reactions, including its decomposition pathway in aqueous basic solutions and its potential as a bifunctional alkylating agent. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in materials science and drug development.

Chemical Structure and Identification

This compound, also known as Tribromoneopentyl alcohol (TBNPA), is a halogenated organic compound. Its structure features a central quaternary carbon atom, characteristic of a neopentyl scaffold, with three bromomethyl groups and one hydroxymethyl group attached to it.

Chemical Structure:

Synonyms: Tribromoneopentyl alcohol, TBNPA, 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-.[1] CAS Number: 1522-92-5[1] Molecular Formula: C₅H₉Br₃O[1] Molecular Weight: 324.84 g/mol [1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White solid | [2] |

| Melting Point | 64-67 °C | |

| Boiling Point | 286.4 °C at 760 mmHg | [3] |

| Density | 2.28 g/cm³ | [3] |

| Solubility | Soluble in chloroform, slightly soluble in methanol, insoluble in water. | |

| Storage | Store in a cool, dry, dark location in a tightly sealed container. | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Characteristic Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to the -CH₂Br and -CH₂OH protons. | [4] |

| ¹³C NMR | Signals for the quaternary carbon, -CH₂Br carbons, and the -CH₂OH carbon. | [5] |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and a strong C-Br stretching band (~500-600 cm⁻¹). | [6] |

| Mass Spectrometry | Characteristic isotopic pattern for a tribrominated compound. |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the presence of the three primary alkyl bromide functionalities and the primary hydroxyl group.

General Reactivity

As a brominated alcohol, it can undergo reactions typical of these functional groups. The hydroxyl group can be esterified or oxidized. The carbon-bromine bonds are susceptible to nucleophilic substitution reactions. It is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[7]

Decomposition in Aqueous Basic Solutions

Under basic conditions, this compound undergoes a series of intramolecular nucleophilic substitution reactions, leading to the formation of oxetane (B1205548) derivatives. This decomposition pathway involves the sequential displacement of bromide ions. The process begins with the deprotonation of the hydroxyl group to form an alkoxide, which then attacks an adjacent bromomethyl group, displacing a bromide ion to form a 3,3-bis(bromomethyl)oxetane (B1265868) intermediate. This can be followed by further intramolecular cyclizations.[8][9]

The following diagram illustrates the initial step of this decomposition pathway.

References

- 1. This compound CAS 1522-92-5 - Chemical Supplier Unilong [unilongindustry.com]

- 2. This compound(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound(1522-92-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(1522-92-5) 13C NMR spectrum [chemicalbook.com]

- 6. This compound(1522-92-5) IR Spectrum [m.chemicalbook.com]

- 7. This compound | 1522-92-5 [chemicalbook.com]

- 8. Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Toxicological Profile of 3-Bromo-2,2-bis(bromomethyl)propanol: An In-depth Technical Guide

Disclaimer: The toxicological data for 3-Bromo-2,2-bis(bromomethyl)propanol is limited. This guide provides a comprehensive overview of the toxicological profile of a closely related and structurally similar compound, 2,2-bis(bromomethyl)-1,3-propanediol (B29016) (DBNPG), also known as FR-1138. The information presented herein is intended to serve as a primary reference for researchers, scientists, and drug development professionals in assessing the potential hazards of this compound.

Executive Summary

This compound is a brominated flame retardant. Due to the scarcity of direct toxicological studies, this report focuses on the extensive data available for its structural analogue, 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG). Toxicological assessments of DBNPG have demonstrated clear evidence of carcinogenicity in animal models, with multi-organ tumorigenicity observed in both rats and mice. The compound is also genotoxic, inducing mutations and chromosomal aberrations. This profile summarizes the key findings on acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity of DBNPG, providing a strong basis for predicting the toxicological properties of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | - |

| CAS Number | 1522-92-5 | [1] |

| Molecular Formula | C5H9Br3O | [1] |

| Molecular Weight | 324.84 g/mol | - |

| Appearance | White solid | [2] |

| Melting Point | 96-99 °C | - |

| Boiling Point | 265.9±40.0 °C at 760 mmHg | - |

| Analogue: 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG) | ||

| CAS Number | 3296-90-0 | [3] |

| Molecular Formula | C5H10Br2O2 | - |

| Molecular Weight | 261.94 g/mol | - |

Toxicokinetics

Studies on the analogue compound, DBNPG, in rats have shown that it is absorbed orally. Following administration, the primary route of excretion is via the urine. The major metabolite identified is a glucuronide conjugate.[4]

Toxicological Endpoints

Acute Toxicity

The acute toxicity of DBNPG is considered to be low.

| Species | Route | LD50 | Reference |

| Rat | Oral | > 5,000 mg/kg | - |

| Rabbit | Dermal | > 2,000 mg/kg | - |

Carcinogenicity

Long-term carcinogenicity studies of DBNPG were conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice. The compound was administered in the feed for two years.[5]

Key Findings:

-

Rats: There was clear evidence of carcinogenic activity in both male and female rats. Increased incidences of neoplasms were observed in the oral cavity, esophagus, forestomach, intestines, skin, Zymbal's gland, thyroid gland, and mammary gland.[3]

-

Mice: There was clear evidence of carcinogenic activity in both male and female mice. Increased incidences of neoplasms were observed in the forestomach, Harderian gland, and lung.[3]

Summary of Neoplastic Lesions in Two-Year Feed Studies of 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG)

| Species | Sex | Organ | Neoplasm |

| Rat | Male | Oral Mucosa | Squamous Cell Papilloma, Squamous Cell Carcinoma |

| Esophagus | Squamous Cell Papilloma, Squamous Cell Carcinoma | ||

| Forestomach | Squamous Cell Papilloma, Squamous Cell Carcinoma | ||

| Small Intestine | Adenoma, Adenocarcinoma | ||

| Large Intestine | Adenoma, Adenocarcinoma | ||

| Skin | Squamous Cell Papilloma, Squamous Cell Carcinoma, Basal Cell Adenoma/Carcinoma, Keratoacanthoma | ||

| Zymbal's Gland | Carcinoma | ||

| Thyroid Gland | Follicular Cell Adenoma, Follicular Cell Carcinoma | ||

| Female | Oral Mucosa | Squamous Cell Papilloma | |

| Esophagus | Squamous Cell Papilloma | ||

| Forestomach | Squamous Cell Papilloma, Squamous Cell Carcinoma | ||

| Mammary Gland | Fibroadenoma, Adenocarcinoma | ||

| Thyroid Gland | Follicular Cell Adenoma | ||

| Mouse | Male | Forestomach | Squamous Cell Papilloma, Squamous Cell Carcinoma |

| Harderian Gland | Adenoma | ||

| Lung | Alveolar/Bronchiolar Adenoma, Alveolar/Bronchiolar Carcinoma | ||

| Female | Forestomach | Squamous Cell Papilloma, Squamous Cell Carcinoma | |

| Harderian Gland | Adenoma | ||

| Lung | Alveolar/Bronchiolar Adenoma, Alveolar/Bronchiolar Carcinoma |

Source: NTP Technical Report 452[5]

Genotoxicity

DBNPG has been shown to be genotoxic in a variety of assays.

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA100, TA1535 | With S9 | Positive | [3] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With S9 | Positive | [3] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative | [3] |

| In vivo Micronucleus Assay | Mouse bone marrow | - | Positive | [3] |

The genotoxicity of DBNPG is likely mediated by its alkylating properties, leading to the formation of DNA adducts.

Reproductive and Developmental Toxicity

A continuous breeding study in Swiss (CD-1) mice was conducted with DBNPG administered in the feed.[6]

Key Findings:

-

A significant decrease in the number of litters per pair and the number of live pups per litter was observed at the highest dose.

-

A crossover mating trial indicated that the reproductive toxicity was female-specific.

-

No significant effects on sperm parameters or estrous cyclicity were observed.

Experimental Protocols

Two-Year Carcinogenicity Bioassay (NTP TR-452)

-

Test Species: F344/N rats and B6C3F1 mice.

-

Administration: DBNPG was administered in the feed to groups of 50 male and 50 female rats and mice for 104 weeks.

-

Dose Levels (Rats): 0, 2,500, and 5,000 ppm for males; 0, 1,250, and 2,500 ppm for females.

-

Dose Levels (Mice): 0, 2,500, and 5,000 ppm for males; 0, 1,250, and 2,500 ppm for females.

-

Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Complete gross necropsies and microscopic examinations of all major tissues and organs were performed.

Bacterial Reverse Mutation Assay (Ames Test)

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

-

Procedure: The preincubation protocol was used. The test chemical, bacterial tester strain, and S9 mix (or buffer) were incubated at 37°C for 20 minutes. Molten top agar (B569324) was then added, and the mixture was poured onto minimal glucose agar plates.

-

Metabolic Activation: Tests were conducted with and without a rat liver S9 fraction for metabolic activation.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate was counted. A positive response was defined as a reproducible, dose-related increase in the number of revertant colonies.

Visualizations

References

- 1. This compound | 1522-92-5 [sigmaaldrich.com]

- 2. This compound(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Reproductive toxicity of 2,2-bis(bromomethyl)-1,3-propanediol in a continuous breeding protocol in Swiss (CD-1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Decomposition of 3-Bromo-2,2-bis(bromomethyl)propanol in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous decomposition of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) in aqueous solutions. TBNPA is a reactive aliphatic brominated flame retardant used in the synthesis of high-molecular-weight flame retardants and as an additive in the manufacturing of polymers.[1][2][3][4][5][6][7] Its stability in aqueous environments is a critical factor in assessing its environmental fate and potential toxicological impact.[1][8] This document summarizes the decomposition pathway, kinetic data, and provides detailed experimental protocols for studying its degradation.

Decomposition Pathway

The spontaneous decomposition of TBNPA in aqueous solutions, particularly under basic conditions, proceeds through a sequence of intramolecular nucleophilic substitution reactions.[9][10] This pathway involves the formation of cyclic ether intermediates with the stepwise release of bromide ions. The decomposition sequence is as follows:

-

This compound (TBNPA) undergoes an initial intramolecular cyclization to form 3,3-bis(bromomethyl)oxetane (BBMO) , releasing one bromide ion.

-

3,3-bis(bromomethyl)oxetane (BBMO) is then hydrolyzed to 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) , releasing a second bromide ion.

-

Finally, 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) undergoes a second intramolecular cyclization to form the stable end product, 2,6-dioxaspiro[3.3]heptane (DOH) , with the release of a third bromide ion.[9][10]

This decomposition pathway is significantly influenced by pH, with the rate of degradation increasing linearly with pH.[9][10]

Caption: Decomposition pathway of TBNPA in aqueous solutions.

Quantitative Decomposition Data

The kinetics of TBNPA decomposition have been studied under various pH and temperature conditions. The following tables summarize the key quantitative data from these studies.

Table 1: Kinetic Data for the Decomposition of TBNPA and its Intermediates [9][10]

| Compound | Apparent Activation Energy (kJ/mol) |

| TBNPA | 98 ± 2 |

| BBMO | 109 |

| BMHMO | 151 |

Table 2: Half-life of TBNPA [8][9]

| Condition | Estimated Half-life |

| Environmental (Aquifer) | ~100 years |

Experimental Protocols

The following sections outline detailed methodologies for studying the spontaneous decomposition of TBNPA in aqueous solutions. These protocols are based on established methods for assessing the hydrolysis of chemical compounds.

Hydrolysis Study Workflow

Caption: General workflow for a TBNPA hydrolysis study.

Materials and Reagents

-

This compound (TBNPA), 98% purity or higher

-

Deionized water, HPLC grade or equivalent

-

Buffer solutions (e.g., phosphate, borate) to maintain constant pH

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

Organic solvents (e.g., methanol, acetonitrile) for sample preparation and analysis, HPLC grade

-

Internal standards for chromatographic analysis

Equipment

-

Constant temperature water bath or incubator

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials

-

Gas chromatograph with mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV, MS)

Experimental Procedure

-

Preparation of Stock Solution: Prepare a stock solution of TBNPA in a suitable organic solvent (e.g., methanol) at a known concentration.

-

Preparation of Test Solutions:

-

Prepare aqueous solutions at different pH values (e.g., 7.0, 8.0, 9.5) using appropriate buffer systems.[9][10]

-

Spike the buffered aqueous solutions with the TBNPA stock solution to achieve the desired initial concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction.

-

-

Incubation:

-

Sampling:

-

At predetermined time intervals, withdraw aliquots from each test solution.

-

Immediately quench the reaction by adding a suitable reagent (e.g., acid) or by rapid cooling to prevent further degradation before analysis.

-

-

Sample Analysis:

-

Analyze the samples for the concentration of TBNPA and its degradation products (BBMO, BMHMO, and DOH) using a validated analytical method such as GC-MS or HPLC.

-

Monitor the concentration of bromide ions released during the reaction using an ion chromatograph or a bromide-selective electrode.[9]

-

-

Data Analysis:

-

Plot the concentration of TBNPA as a function of time for each pH and temperature condition.

-

Determine the pseudo-first-order rate constant (k) for the decomposition of TBNPA at each condition by fitting the concentration-time data to a first-order decay model.

-

Calculate the half-life (t½) of TBNPA using the equation: t½ = 0.693 / k.

-

Determine the activation energy of the reaction using the Arrhenius equation by plotting ln(k) versus 1/T.[9]

-

Conclusion

The spontaneous decomposition of this compound in aqueous solutions is a pH-dependent process that proceeds through a series of intramolecular cyclizations, leading to the formation of oxetane (B1205548) and spiro-ether derivatives with the release of bromide ions. The provided kinetic data and experimental protocols offer a robust framework for researchers and scientists to investigate the stability of TBNPA and similar compounds in aqueous environments, which is essential for environmental risk assessment and the development of stable pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 4. oceanchem-group.com [oceanchem-group.com]

- 5. specialchem.com [specialchem.com]

- 6. specialchem.com [specialchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-Bromo-2,2-bis(bromomethyl)propanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No. 1522-92-5), also known as Tribromoneopentyl alcohol. This trifunctional compound, featuring three primary bromine atoms and a primary hydroxyl group, is a versatile building block in organic synthesis. Its utility spans from being a key component in the manufacture of flame retardants to a precursor for complex molecular architectures in medicinal chemistry. This document outlines detailed experimental protocols for its synthesis, purification, and characterization by modern analytical techniques.

Physical and Chemical Properties

This compound is a white solid at room temperature.[1][2] It is generally insoluble in water but soluble in organic solvents like chloroform (B151607) and slightly soluble in methanol (B129727).[3][4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1522-92-5 | [1] |

| Molecular Formula | C₅H₉Br₃O | [1] |

| Molecular Weight | 324.87 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 90 - 95 °C | [1] |

| Boiling Point | 131 °C at 2.5 mmHg | [3] |

| Density | 2.192 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in Chloroform, slightly soluble in Methanol | [2][3] |

| pKa | 13.73 ± 0.10 (Predicted) | [3] |

| RTECS Number | UA7410000 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is commonly achieved through the bromination of pentaerythritol. The following protocol is a composite method based on established procedures.[5]

Materials:

-

Pentaerythritol

-

Acetic Acid (glacial)

-

Sulfur powder

-

Liquid Bromine

-

Methanol

-

10% Sodium Carbonate aqueous solution

-

n-Pentane

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g of acetic acid.[6]

-

With stirring, slowly add 639.2g (4.0 mol) of liquid bromine dropwise, ensuring the internal temperature does not exceed 50°C.[6]

-

After the addition is complete, slowly raise the temperature to 120°C and continue stirring for 6 hours.[6]

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the conversion of tribromoneopentyl alcohol reaches over 90%.[6]

-

Reduce the temperature to 80°C and recover the acetic acid and hydrobromic acid by distillation under reduced pressure.[6]

-

To the residue, add 975 mL of methanol and perform alcoholysis at 80°C for 2 hours.[6]

-

Recover methanol and methyl acetate (B1210297) by distillation under reduced pressure.[6]

-

Cool the residue to 50°C and add 1000 mL of water. Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution while maintaining the temperature at 50°C and stirring for 30 minutes.[6]

-

Cool the mixture to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the organic phase.[6]

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., n-pentane from the synthesis workup)

Procedure:

-

Cool the organic phase obtained from the synthesis to 0°C to precipitate white crystals.[6]

-

Collect the crystals by suction filtration.[6]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the purified crystals at 50°C for 6 hours.[6] A yield of approximately 93% with a purity of 99.6% (by GC) has been reported using this method.[6]

Analytical Characterization

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy Protocol:

-

Use a 400 MHz or higher NMR spectrometer.

-

Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Calibrate the spectrum using the TMS peak at 0.00 ppm and integrate all distinct peaks.

-

To confirm the hydroxyl (-OH) peak, add a drop of D₂O, shake the NMR tube, and re-acquire the spectrum; the -OH peak should disappear or significantly diminish.

Protocol:

-

Obtain the IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Use an FTIR spectrometer to record the spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule. Expected characteristic peaks include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretching and bending, a C-O stretch, and a C-Br stretch.

Protocol:

-

Analyze the purified product using a mass spectrometer, typically with an Electron Ionization (EI) source.

-

Obtain the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

-

The mass spectrum is expected to show a characteristic isotopic pattern for a tribrominated compound.

Reactivity and Applications

This compound is a bifunctional molecule with both nucleophilic (hydroxyl) and electrophilic (bromomethyl) centers. The hydroxyl group can undergo typical alcohol reactions such as esterification and oxidation. The carbon-bromine bonds are susceptible to nucleophilic substitution. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules.[7]

Its primary industrial application is as a reactive flame retardant in the production of elastomers, coatings, and foams.[8] In the context of drug development, its structural motifs can be incorporated into larger molecules to modulate their physicochemical properties. It is also noted to be a potential mutagen, a property attributed to its ability to act as an alkylating agent.[1]

Visualizations

Caption: Workflow for the synthesis and analysis of this compound.

Safety and Handling

This compound should be handled with caution as it is considered hazardous.[1] Direct physical contact should be avoided.[1] All handling should occur in a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[1] In case of a spill, the solid material should be dampened with alcohol and transferred to a suitable container for disposal.[1]

First Aid Measures: [1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If symptoms develop, seek medical attention.

-

Skin Contact: Immediately flush the affected skin with water while removing contaminated clothing. Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush the eyes with water or normal saline solution for 20-30 minutes and seek immediate medical attention.

Store the compound in a cool, dry, and dark location in a tightly sealed container, away from incompatible materials.[1]

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-2,2-bis(bromomethyl)propanol as a Reactive Flame Retardant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) as a reactive flame retardant. This document includes its chemical properties, mechanism of action, applications in various polymer systems, and detailed experimental protocols for its incorporation and evaluation.

Introduction

This compound, also known as Tribromoneopentyl Alcohol (TBNPA), is a highly effective reactive flame retardant.[1] Its structure, featuring three bromine atoms and a reactive hydroxyl group, allows it to be chemically incorporated into polymer backbones.[2] This covalent bonding minimizes leaching, leading to more permanent flame retardancy and addressing environmental and health concerns associated with additive flame retardants.[2] TBNPA is particularly suitable for applications requiring high thermal, hydrolytic, and light stability.[1] It is widely used in elastomers, coatings, and foams.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅H₉Br₃O | [1] |

| Molecular Weight | 324.87 g/mol | [4] |

| Appearance | White solid/powder | [3][5] |

| Melting Point | 64-69 °C | [1][6] |

| Bromine Content | ~73% | [1] |

| Solubility | Insoluble in water. Soluble in various organic solvents. | [3][5] |

| CAS Number | 1522-92-5, 36483-57-5 | [1] |

Mechanism of Flame Retardancy

The flame retardant action of TBNPA, like other brominated compounds, primarily occurs in the gas phase during combustion.[2][7] Upon heating, the C-Br bonds break, releasing bromine radicals (Br•) into the gas phase. These radicals interfere with the high-energy, propagating radicals of combustion (H•, OH•, O•) by reacting with them to form less reactive species and HBr.[7] The HBr can then further react with high-energy radicals, continuing the cycle of flame inhibition. This process, known as radical trapping, quenches the flame and reduces heat feedback to the polymer, thus slowing or extinguishing the combustion process.[7]

References

- 1. China this compound Manufacturers Suppliers Factory - Made in China [rixingxincai.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS 1522-92-5 - Chemical Supplier Unilong [unilongindustry.com]

- 4. This compound(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | 1522-92-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nist.gov [nist.gov]

Application Notes and Protocols for the Incorporation of 3-Bromo-2,2-bis(bromomethyl)propanol into Polyurethane Foams

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant highly effective in polyurethane (PU) foams.[1] Its structure, featuring three bromine atoms and a reactive hydroxyl group, allows for its covalent integration into the polymer backbone.[1][2] This chemical bonding provides permanent flame retardancy, mitigating the issue of leaching often associated with additive flame retardants.[1] The high bromine content, typically exceeding 72%, contributes significantly to its efficiency in quenching the combustion cycle in the gas phase.[2] TBNPA's notable thermal, hydrolytic, and light stability ensure its performance is maintained throughout the processing of the foam and the lifespan of the final product.[2] These attributes make it a valuable component in the manufacturing of flame-retardant polyurethane foams for applications in construction, furniture, and electronics.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into polyurethane foams and the subsequent characterization of the material.

1. Synthesis of Flame-Retardant Polyurethane Foam

This protocol outlines the one-shot method for producing rigid polyurethane foam.[3]

Materials:

-

Polyol (e.g., polyether polyol)

-

This compound (TBNPA)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate, potassium octoate)

-

Surfactant (e.g., silicone-based)

-

Blowing agent (e.g., water, pentane)

-

Isocyanate (e.g., Methylene diphenyl diisocyanate - MDI, or Toluene diisocyanate - TDI)[4]

Equipment:

-

Reaction vessel

-

Mechanical stirrer

-

Mold for foaming

-

Oven for curing

-

Fume hood

Procedure:

-

Premix Preparation: In a reaction vessel, thoroughly mix the polyol, this compound, catalyst, surfactant, and blowing agent. The quantity of TBNPA should be calculated based on the desired bromine content in the final foam.[4]

-

Isocyanate Addition: Under vigorous stirring, add the isocyanate to the premix. Continue stirring until the mixture is homogeneous.

-

Foaming and Curing: Pour the reacting mixture into a mold and allow it to foam and rise at room temperature. The foam is then cured in an oven at a temperature between 70-100°C for several hours to ensure the completion of the polymerization reaction.[4]

Experimental Workflow

Caption: Workflow for the synthesis and characterization of flame-retardant polyurethane foam.

2. Characterization of Polyurethane Foams

The following are standard tests to evaluate the properties of the synthesized flame-retardant polyurethane foam.

a. Flame Retardancy Testing

-

Limiting Oxygen Index (LOI) - ASTM D2863: This test determines the minimum oxygen concentration in a flowing mixture of oxygen and nitrogen required to support the flaming combustion of a material.[5] A higher LOI value indicates superior flame retardancy.[5]

-

Procedure: A vertically oriented specimen is ignited at its upper end. The oxygen concentration in the gas mixture is systematically adjusted until the minimum concentration that sustains combustion is found.[5]

-

-

UL-94 Vertical Burn Test: This test classifies the flammability of plastic materials based on their response to a small open flame.[6]

-

Procedure: A rectangular test specimen is held vertically. A flame is applied to the lower end for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are noted. Dripping of flaming particles that ignite a cotton patch below is also observed.[5]

-

Classification: Materials are rated V-0, V-1, or V-2, with V-0 being the highest rating, indicating that combustion ceases quickly without significant dripping.[5]

-

b. Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability and decomposition profile of the material.

-

Procedure: A small amount of the foam sample is placed in a TGA furnace and heated at a constant rate while its mass is continuously monitored.[6]

-

c. Mechanical Properties Testing

The mechanical properties of the polyurethane foam, such as compressive strength and density, can be evaluated according to relevant ASTM standards. The foam's cellular structure can be characterized using optical or scanning electron microscopy.[7]

Data Presentation

The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of other additives.[6] While specific quantitative data for polymers derived exclusively from this compound is limited in publicly available literature, the following table provides representative data for polyurethane foams incorporating brominated flame retardants to illustrate the expected performance.

Table 1: Representative Flame Retardant Performance in Polyurethane Foams

| Flame Retardant System | Loading (wt%) | Polymer Matrix | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Reference |

| TBNPA | Not Specified | Rigid & Flexible PU | High standards of fire retardancy | Not Reported | Not Reported | [4] |

| Organophosphorus FR | Not Specified | PU Film | 24.2 | Self-extinguishing | Reduced by ~30% | [5] |

| Phosphonamidates (EDA-b-DOPO) | 5 | Flexible PU Foam | Not Reported | HF-1 | Not Reported | [5] |

Flame Retardancy Mechanism

Brominated flame retardants like TBNPA primarily function in the gas phase during combustion. At elevated temperatures, the carbon-bromine bonds cleave, releasing bromine radicals. These radicals interfere with the high-energy, propagating radical reactions of combustion in the flame, effectively quenching the fire.

Caption: Gas phase flame inhibition mechanism of brominated flame retardants.

Safety Precautions